![molecular formula C16H12BrN3O3 B4176040 4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile](/img/structure/B4176040.png)
4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile
Overview
Description
4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes. This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a pyrrole ring. The presence of various functional groups such as acetyl, amino, bromo, methyl, oxo, and carbonitrile makes this compound highly versatile and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile typically involves multi-step organic reactions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as iron (III) chloride and solvents like water can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Nucleophilic Substitution: The presence of the bromo group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromo group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a dibromo derivative, while nucleophilic substitution with an amine would yield an amino derivative.
Scientific Research Applications
4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-3-methyl-1H-pyrrole-4-carbonitrile
- 4-acetyl-2-amino-6-bromo-5-methyl-2-oxo-1,2-dihydrochromene-3-carbonitrile
- 2-amino-6-bromo-5-methyl-4-oxo-4H-chromene-3-carbonitrile
Uniqueness
What sets 4’-acetyl-2-amino-6-bromo-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile apart from similar compounds is its spiro structure, which provides unique steric and electronic properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties .
Properties
IUPAC Name |
4-acetyl-2'-amino-6'-bromo-5-methyl-2-oxospiro[1H-pyrrole-3,4'-chromene]-3'-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-7-13(8(2)21)16(15(22)20-7)10-5-9(17)3-4-12(10)23-14(19)11(16)6-18/h3-5H,19H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFYPKGTYABNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)Br)OC(=C2C#N)N)C(=O)N1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.